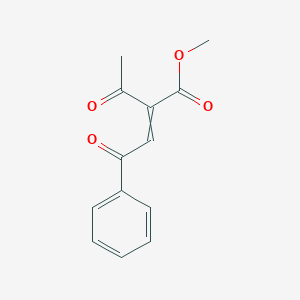
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate is an organic compound with the molecular formula C13H14O4. It is a derivative of butenoate and features both acetyl and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate typically involves the reaction of acetylacetone with benzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Potential use in developing new antibacterial agents targeting the menaquinone biosynthesis pathway in bacteria.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by inhibiting the enzyme MenB, which is involved in the bacterial menaquinone biosynthesis pathway. This inhibition occurs through the formation of an adduct with coenzyme A (CoA), leading to the disruption of bacterial respiration and growth. The molecular targets include the active site of MenB, where the CoA adduct binds and inhibits enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-oxo-4-phenylbutanoate
- Ethyl 2-oxo-4-phenylbutanoate
- 2-Methyl-4-oxo-4-phenylbutyric acid
Uniqueness
Methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate is unique due to its specific structural features, including the presence of both acetyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form stable adducts with CoA and inhibit MenB sets it apart from other similar compounds .
Propriétés
Numéro CAS |
90043-53-1 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 2-acetyl-4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C13H12O4/c1-9(14)11(13(16)17-2)8-12(15)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
SDZGEYWLTKGKDI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC(=O)C1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


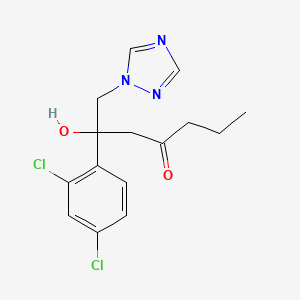
![N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14389918.png)

![(NZ)-N-[2-(4-chlorophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14389930.png)


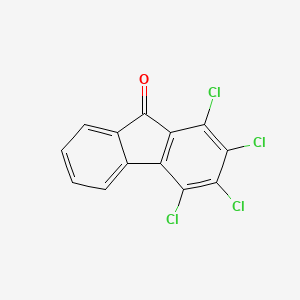
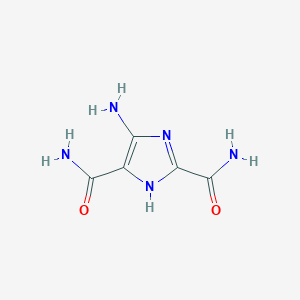
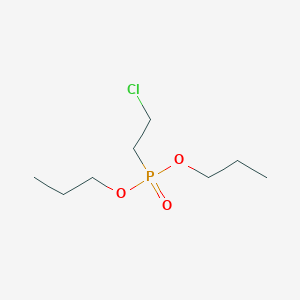
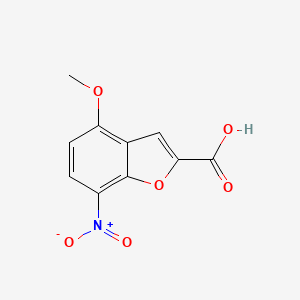
![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)

